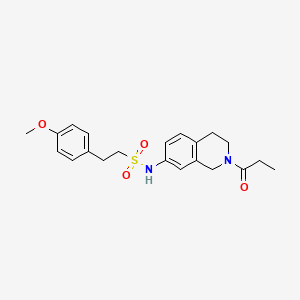

2-(4-methoxyphenyl)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethane-1-sulfonamide

CAS No.: 955752-42-8

Cat. No.: VC4724222

Molecular Formula: C21H26N2O4S

Molecular Weight: 402.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 955752-42-8 |

|---|---|

| Molecular Formula | C21H26N2O4S |

| Molecular Weight | 402.51 |

| IUPAC Name | 2-(4-methoxyphenyl)-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)ethanesulfonamide |

| Standard InChI | InChI=1S/C21H26N2O4S/c1-3-21(24)23-12-10-17-6-7-19(14-18(17)15-23)22-28(25,26)13-11-16-4-8-20(27-2)9-5-16/h4-9,14,22H,3,10-13,15H2,1-2H3 |

| Standard InChI Key | LDJHWQJNXGIAJA-UHFFFAOYSA-N |

| SMILES | CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC |

Introduction

Synthesis Pathways

While specific synthetic routes for this compound are not available in the provided data, a general approach could involve:

-

Formation of the tetrahydroisoquinoline core through Pictet-Spengler cyclization.

-

Attachment of the sulfonamide group via sulfonyl chloride derivatives reacting with amines.

-

Introduction of the 4-methoxyphenyl group through electrophilic aromatic substitution or coupling reactions.

-

Propanoylation to introduce the ketone functionality.

Such multi-step synthesis would require careful optimization to ensure high yields and purity.

Medicinal Chemistry

Sulfonamide derivatives are extensively studied for their therapeutic properties:

-

Antibacterial Activity: Sulfonamides inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.

-

Anticancer Potential: The tetrahydroisoquinoline moiety has been implicated in DNA intercalation and inhibition of topoisomerases, making it a candidate for anticancer drug development.

-

Enzyme Inhibition: The combination of sulfonamide and ketone groups may allow this molecule to act as an inhibitor of proteases or carbonic anhydrases.

Drug Discovery

The structural features suggest that this compound could be screened for:

-

Selective enzyme inhibition.

-

Activity against resistant bacterial strains.

-

Cytotoxicity against cancer cell lines.

Analytical Characterization

To confirm its structure and purity, the following techniques would be essential:

-

Nuclear Magnetic Resonance (NMR):

-

NMR: Identification of aromatic protons, methoxy groups, and aliphatic hydrogens.

-

NMR: Confirmation of carbonyl (C=O), aromatic carbons, and sulfonamide carbons.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak to confirm molecular weight.

-

Fragmentation pattern analysis for structural elucidation.

-

-

Infrared Spectroscopy (IR):

-

Characteristic peaks for sulfonamide (), carbonyl (), and aromatic groups.

-

-

X-Ray Crystallography:

-

Determination of three-dimensional molecular geometry and intermolecular interactions.

-

Comparative Data Table

| Property | Expected Features |

|---|---|

| Molecular Formula | C20H24N2O4S |

| Molecular Weight | ~392 g/mol |

| Functional Groups | Sulfonamide, ketone, methoxyphenyl |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO) |

| Biological Activity | Potential antibacterial, anticancer, or enzyme inhibitor |

Research Implications

Given its unique structure, this compound warrants further investigation:

-

In Silico Studies: Molecular docking to predict binding affinity with biological targets such as enzymes or receptors.

-

In Vitro Assays: Testing against bacterial strains or cancer cell lines to evaluate efficacy.

-

Pharmacokinetics: Assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume